molecular formula C22H26N2O4 B2707063 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide CAS No. 923082-39-7

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2707063
CAS No.: 923082-39-7
M. Wt: 382.46
InChI Key: DCTCEJFIIRUMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Secondary metabolites from endophytic fungi have shown significant antimicrobial, antioxidant, and cytotoxic activities. Compounds isolated from Botryosphaeria dothidea, for instance, displayed potent antifungal and antibacterial properties, as well as strong antioxidant capacities. Such studies highlight the potential of similar complex organic molecules in developing new antimicrobial and antioxidant agents (Jian Xiao et al., 2014).

Anticancer Research

Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has uncovered compounds with significant anticancer activities. These studies have led to the identification of molecules more cytotoxic against certain cancer cell lines than others, providing a basis for the development of targeted cancer therapies (I. Tumosienė et al., 2020).

Antifungal and Antibacterial Agents

The synthesis of N-(5-(2-Chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynaphthalen-2-yl) propanamide has revealed compounds with excellent antibacterial and antifungal activities. This work illustrates the potential of structurally complex amides in addressing resistant strains of bacteria and fungi (A.P.Zala, V.D.Dave, N.K.Undavia, 2015).

Pharmaceutical Intermediates

Compounds related to the given chemical structure have been identified as key intermediates in the synthesis of pharmaceuticals, such as apixaban, an anticoagulant. The precise characterization of these intermediates, including X-ray powder diffraction data, underscores their importance in the development and manufacturing of complex drug molecules (Qing Wang et al., 2017).

Bioactive Constituents in Natural Products

The isolation of bioactive amides from natural sources like Capsicum annuum emphasizes the diverse biological activities of compounds with similar structural motifs to the one of interest. These compounds exhibit a range of biological effects, including enzyme inhibition and antimicrobial activities (Chung-Yi Chen, Y. Yeh, Woei-Ling Yang, 2011).

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-27-18-10-6-16(7-11-18)8-13-21(25)23-17-9-12-19(20(15-17)28-2)24-14-4-3-5-22(24)26/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTCEJFIIRUMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.